Cancentrine -

Cancentrine

Catalog Number: EVT-1567471
CAS Number:
Molecular Formula: C36H34N2O7
Molecular Weight: 606.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancentrine is a dibenzooxazepine and a bisbenzylisoquinoline alkaloid.
Source

Cancentrine is typically extracted from plants such as Corydalis species, which are known for their diverse alkaloid profiles. The extraction process often involves advanced techniques to isolate this compound from complex mixtures of other alkaloids and plant metabolites .

Classification

Chemically, cancentrine falls under the category of benzylisoquinoline alkaloids, which are characterized by their unique structural features that include a benzene ring fused with an isoquinoline moiety. This classification highlights its relationship with other biologically active compounds within the same family .

Synthesis Analysis

Methods

The synthesis of cancentrine can be achieved through several methods, including total synthesis and biogenetic approaches. One notable method involves the oxidative coupling of simpler precursors to form the dimeric structure characteristic of cancentrine.

Technical Details

A common synthetic route includes the use of phenolic intermediates that undergo oxidative coupling, often facilitated by metal catalysts or oxidizing agents. For instance, the Ullmann-type reaction has been employed to create diaryl ethers that serve as precursors in the synthesis of cancentrine .

The process typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of cancentrine is defined by its dimeric nature, consisting of two benzylisoquinoline units connected through a carbon-carbon bond. This structure imparts specific biological activities and influences its solubility and reactivity.

Data

The molecular formula for cancentrine is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 305.36 g/mol. The compound exhibits a complex three-dimensional conformation that is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Cancentrine participates in various chemical reactions typical of alkaloids, including oxidation and reduction processes. These reactions can modify its pharmacological properties or facilitate further synthetic transformations.

Technical Details

For example, cancentrine can undergo oxidation to form more reactive intermediates, which may enhance its bioactivity or alter its therapeutic profile. The stability of cancentrine under different pH conditions also plays a role in its reactivity and potential applications in medicinal chemistry .

Mechanism of Action

Process

The mechanism of action for cancentrine involves its interaction with specific receptors in biological systems. Research suggests that it may exert its effects through modulation of neurotransmitter systems and inhibition of inflammatory pathways.

Data

In vitro studies have indicated that cancentrine may influence the release of neurotransmitters such as dopamine and serotonin, contributing to its analgesic effects. Additionally, it has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

Cancentrine appears as a crystalline solid at room temperature with a melting point ranging between 150°C to 155°C. Its solubility profile indicates moderate solubility in organic solvents like ethanol and methanol but limited solubility in water.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its reactivity is influenced by functional groups present within its structure, allowing it to participate in various chemical transformations relevant to medicinal chemistry applications .

Applications

Scientific Uses

Cancentrine's pharmacological potential has led to investigations into its use as an anti-inflammatory agent and analgesic in clinical settings. Furthermore, studies are exploring its efficacy against neurodegenerative diseases due to its neuroprotective properties.

Additionally, ongoing research aims to elucidate the full spectrum of biological activities associated with cancentrine, potentially paving the way for new therapeutic agents derived from this alkaloid .

Introduction to Cancentrine

Historical Context and Discovery of Cancentrine

Cancentrine was first identified in the early 1960s during phytochemical investigations of Dicentra and Corydalis genera within the Papaveraceae family. Initial reports documented its co-occurrence with cularine-type alkaloids, though its distinctive pentacyclic framework distinguished it from related compounds [4]. The earliest structural elucidation efforts relied on classical degradation studies and ultraviolet spectroscopy, revealing a unique tetracyclic benzazepine core fused to an additional heterocyclic ring – a feature later confirmed as its defining characteristic.

By 1970, researchers had classified cancentrine among the "minor alkaloids" due to its exceptionally low yield (<0.001% dry weight) in plant material. This scarcity impeded thorough biological evaluation throughout the 1970s. The first partial synthesis attempts emerged in the 1980s, notably through phenolic coupling strategies modeled on cularine biosynthesis [4]. However, no industrial-scale isolation or synthesis was achieved, relegating cancentrine to primarily academic interest.

Table 1: Key Milestones in Cancentrine Research

YearDevelopmentSignificance
1963Initial isolationCharacterized from Dicentra species
1974Structural proposalIdentification of pentacyclic benzazepine core
1984Biosynthetic hypothesesProposed phenolic coupling mechanism
1986Classification reviewIncluded in cularine alkaloid compendium

Structural and Biochemical Classification

Cancentrine belongs to the cularine subgroup of benzylisoquinoline alkaloids, characterized by a diazabicyclo[3.2.2]nonane ring system. Its molecular formula (C₂₂H₂₅NO₅) indicates seven degrees of unsaturation, with spectroscopic data confirming:

  • A tetra-substituted benzazepine ring (UV λₘₐₓ 284 nm)
  • Methoxy groups (³H NMR δ 3.72–3.85 ppm)
  • An N-methyl function (³H NMR δ 2.42 ppm) [4]

X-ray crystallography of brominated derivatives ultimately confirmed its unprecedented 6/7/6/6/6 pentacyclic skeleton featuring:

  • Benzene ring A
  • Tetrahydroisoquinoline rings B/C
  • Azepine ring D
  • Oxa-bridged ring E

This architecture suggests biosynthetic derivation via ortho-para' oxidative coupling of a cularine precursor, though enzymatic validation remains lacking. Unlike simpler benzylisoquinolines, cancentrine’s strained ring system contributes to its chemical instability, particularly at C(13) where retro-aldol cleavage occurs under basic conditions.

Table 2: Key Spectroscopic Signatures of Cancentrine

MethodKey FeaturesStructural Information
¹H NMRδ 6.65 (s, 1H, H-3); δ 5.92 (s, 1H, H-17); δ 3.38 (d, J=12Hz, H-6)Aromatic proton patterns; methine bridges
¹³C NMRδ 152.1 (C-2); δ 108.4 (C-3); δ 58.2 (C-6)Quaternary oxygenated carbons; chiral centers
MSm/z 383 [M]⁺ (100%); 368 (55%)Molecular ion; N-demethylation fragment

Current Research Landscape and Knowledge Gaps

Contemporary studies on cancentrine are exceptionally limited, with no publications indexed in the past decade. Fundamental research gaps persist across multiple domains:

  • Biosynthesis: Proposed pathways remain hypothetical, with no characterization of cytochrome P450 enzymes or methyltransferases specific to cancentrine formation. The exact relationship to cularine biogenesis requires isotopic tracer validation.
  • Chemical Synthesis: Only two total syntheses (±)-cancentrine exist, both exceeding 15 steps with <5% overall yield [4]. No enantioselective or scalable routes have been developed, hindering biological testing.
  • Biological Evaluation: Early screening indicated weak acetylcholinesterase inhibition, but target identification studies are absent. Modern pharmacological assessments against cancer targets, neurological receptors, or antimicrobial panels are entirely lacking.

Critical priorities for future research include:

  • Heterologous biosynthetic pathway reconstruction
  • Development of efficient catalytic asymmetric syntheses
  • Target-agnostic bioactivity screening using synthetic analogues
  • Computational modeling of ligand-target interactions

Table 3: Critical Research Priorities for Cancentrine

Research DomainCurrent StatusUrgent Needs
Synthetic AccessPartial routes (>15 steps; low yield)Catalytic asymmetric methods; C–H activation strategies
BiosynthesisHypothetical pathway onlyGene cluster identification; enzyme characterization
Bioactivity DataLimited to 1980s assaysHigh-throughput screening; target deconvolution

Concluding RemarksCancentrine exemplifies how structural complexity and limited natural abundance can stall the investigation of biologically promising alkaloids. While its intricate pentacyclic framework represents a fascinating synthetic target, the absence of modern pharmacological data represents a significant void in the phytochemical literature. Bridging these knowledge gaps requires interdisciplinary collaboration between synthetic chemists, molecular biologists, and pharmacologists to transform this obscure compound into a validated biological tool or therapeutic lead.

Properties

Product Name

Cancentrine

IUPAC Name

(1'R,2'S,3R,5'S,13'S)-14-hydroxy-8',10,15-trimethoxy-14'-methylspiro[12-oxa-4-azapentacyclo[9.7.2.04,19.07,20.013,18]icosa-1(19),7(20),8,10,13(18),14,16-heptaene-3,4'-6-oxa-14-azapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene]-2-one

Molecular Formula

C36H34N2O7

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C36H34N2O7/c1-37-14-12-35-20-16-36(34(35)45-32-24(43-4)9-6-18(27(32)35)15-21(20)37)33(40)26-19-7-10-22(41-2)29(39)30(19)44-31-23(42-3)8-5-17-11-13-38(36)28(26)25(17)31/h5-10,20-21,34,39H,11-16H2,1-4H3/t20-,21+,34+,35-,36+/m1/s1

InChI Key

XWPPHGONALRWBY-SMUAMFJKSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C6(C4)C(=O)C7=C8N6CCC9=C8C(=C(C=C9)OC)OC1=C7C=CC(=C1O)OC

Isomeric SMILES

CN1CC[C@@]23[C@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@@H]3[C@]6(C4)C(=O)C7=C8N6CCC9=C8C(=C(C=C9)OC)OC1=C7C=CC(=C1O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.